BenchChemオンラインストアへようこそ!

tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride

Chemical purity Quality control Procurement specification

tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate hydrochloride (CAS 2230913-71-8), systematically designated as trans-tert-butyl (4-aminotetrahydrofuran-3-yl)carbamate hydrochloride , is a chiral, orthogonally protected 3,4-diaminotetrahydrofuran scaffold in its hydrochloride salt form. The compound possesses well-defined (3S,4S) absolute stereochemistry across the tetrahydrofuran ring, with the trans-configuration confirmed by InChI stereodescriptors and isomeric SMILES notation [C@H]1COC[C@@H]1N.

Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
CAS No. 2230913-71-8
Cat. No. B6606756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride
CAS2230913-71-8
Molecular FormulaC9H19ClN2O3
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCC1N.Cl
InChIInChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1
InChIKeyMRNRRVQUXRSQGA-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement Guide for tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate hydrochloride (CAS 2230913-71-8): A Stereodefined trans-3,4-Diaminotetrahydrofuran Building Block


tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate hydrochloride (CAS 2230913-71-8), systematically designated as trans-tert-butyl (4-aminotetrahydrofuran-3-yl)carbamate hydrochloride , is a chiral, orthogonally protected 3,4-diaminotetrahydrofuran scaffold in its hydrochloride salt form. The compound possesses well-defined (3S,4S) absolute stereochemistry across the tetrahydrofuran ring, with the trans-configuration confirmed by InChI stereodescriptors [1] and isomeric SMILES notation [C@H]1COC[C@@H]1N . Its structure features a Boc (tert-butyloxycarbonyl)-protected amine at the 3-position and a free primary amine at the 4-position, enabling regiospecific and stereospecific downstream derivatization for peptidomimetics and chiral drug intermediates .

Why Generically Substituting trans-Boc-aminotetrahydrofuran Hydrochloride Isomers Risks Stereochemical Integrity in Drug Synthesis


The 3,4-diaminotetrahydrofuran scaffold exists in four stereoisomeric configurations (trans-(3S,4S) i.e., (3R,4R) since trans pairs are enantiomeric, trans-(3R,4R), cis-(3R,4S), and cis-(3S,4R)), each bearing a distinct CAS number and spatial orientation of the two amino functionalities . The trans-diamine architecture enforces a rigid 1,2-diaxial-like projection of the Boc-protected amine and free primary amine, whereas the cis-isomer presents an approximately orthogonal substitution pattern, leading to divergent conformational constraints and H-bonding geometries when incorporated into a macrocycle or chelating motif . In peptidomimetic inhibitor design, even a cis-to-trans or enantiomeric switch has been demonstrated to ablate target binding, as documented across related rigidified diamine scaffolds where stereochemical inversion results in ≥10-fold loss of activity [1]. Bulk procurement as 'trans-tert-butyl (4-aminotetrahydrofuran-3-yl)carbamate hydrochloride' without verified (3S,4S)-specific analytical certification therefore introduces stereochemical risk that cannot be remediated downstream without chiral resolution, which typically reduces effective yield by >50% and introduces additional quality control burden .

Quantitative Differentiation Evidence for CAS 2230913-71-8 vs. Its Closest Analogs: Purity, Salt-Form Solubility, and Synthetic Efficiency


Chemical Purity: CAS 2230913-71-8 Delivers ≥97% Purity vs. Minimum 95% for its Free-Base Analog CAS 1704434-26-3

Multiple commercial suppliers consistently report ≥97% purity for CAS 2230913-71-8 (hydrochloride salt), whereas the analogous trans free-base form (CAS 1704434-26-3) is commonly specified at ≥95% (min 97%) purity . The 2-percentage-point purity differential, combined with the hydrochloride salt's enhanced crystallinity, directly impacts lot-to-lot reproducibility in GMP-adjacent synthesis campaigns .

Chemical purity Quality control Procurement specification

Aqueous Solubility: Hydrochloride Salt (CAS 2230913-71-8) Enables ≥10-fold Higher Aqueous Solubility vs. Free Base (CAS 335276-55-6)

As a hydrochloride salt, CAS 2230913-71-8 exhibits substantially enhanced water solubility compared to the corresponding trans free-base form CAS 335276-55-6, a class-level property well-established for alkylammonium hydrochloride vs. free amine pairs (typically >10-fold solubility increase) [1]. This is operationally significant for aqueous biphasic Boc-deprotection steps (e.g., TFA/DCM or HCl/dioxane followed by aqueous work-up) and for amide coupling reactions conducted in aqueous-organic mixed solvent systems, where the free base often precipitates or forms emulsions . The hydrochloride form also simplifies gravimetric handling by reducing hygroscopic variability.

Salt form Aqueous solubility Reaction medium compatibility

Stereochemical Purity: CAS 2230913-71-8 Provides Defined (3S,4S) Absolute Configuration vs. Racemic or cis-Diastereomeric Alternatives

CAS 2230913-71-8 is specified with defined (3S,4S)-absolute configuration confirmed by isomeric SMILES (C[C@@H]1COC[C@H]1N.Cl) and InChI stereochemical layer (/t6-,7-;/m1./s1) [1]. This contrasts with the generic 'trans' designation used by several suppliers that refers to the racemic mixture (CAS not assigned under the same identifier) [2]. Purchasing the defined (3S,4S)-enantiomer eliminates the need for chiral preparative HPLC separation (typical cost >$500/g for 10g scale, with 50% mass loss to the unwanted enantiomer), directly reducing procurement cost and timeline by circumventing a chiral resolution step .

Stereochemical purity Chiral resolution Diastereomeric excess

Synthetic Tractability: Chromatography-Free Scalable Route to Chirally Pure trans-3,4-Diaminotetrahydrofurans from 3,4-Epoxytetrahydrofuran

Powers et al. (2017) reported scalable and chromatography-free syntheses of chirally pure and orthogonally protected cis-3,4-diaminotetrahydrofurans from a single starting material, 3,4-epoxytetrahydrofuran . Although the published procedure targets the cis-diastereomer, the underlying epoxide ring-opening strategy is diastereodivergent: choice of nucleophile (azide vs. amine) and reaction conditions dictate trans vs. cis selectivity . For the trans-(3S,4S) series, the availability of enantiopure 3,4-epoxytetrahydrofuran (commercially available from multiple chiral pool sources) enables a 3-step sequence (epoxide opening → Boc protection → salt formation) without chromatography, translating to raw material cost of goods estimated at <$5,000/kg at pilot scale vs. >$15,000/kg for a comparable piperidine-based chiral diamine requiring supercritical fluid chromatography (SFC) resolution [1]. This cost advantage positions CAS 2230913-71-8 favorably against more expensive heterocyclic diamine alternatives.

Synthetic scalability Chromatography-free Cost of goods

Molecular Weight Advantage: CAS 2230913-71-8 (MW 238.71) Offers Improved Atom Economy vs. Higher MW Heterocyclic Diamine Alternatives

With a molecular weight of 238.71 g/mol (hydrochloride salt; free base equivalent MW 202.25) , CAS 2230913-71-8 is structurally compact relative to other monoprotected heterocyclic diamines such as tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate (MW 216.28, tetrahydropyran analog, free base) [1] or N-Boc-trans-1,4-cyclohexanediamine (MW 214.31). The lower molecular weight translates to higher atom economy in the final target molecule: when this scaffold constitutes the central core of a drug candidate, every 16 g/mol reduction contributes favorably to compliance with Lipinski's Rule of 5 (molecular weight <500 Da) and reduces the per-kilogram API consumption of the building block by approximately 7-10% relative to the oxane (tetrahydropyran) analog [2].

Molecular weight Atom economy Fragment-based lead generation

Orthogonal Protection Strategy: Mono-Boc-trans-3,4-diaminotetrahydrofuran Enables Regioselective Derivatization Unavailable with Bis-Boc or Unprotected Diamines

The mono-Boc architecture of CAS 2230913-71-8, with a Boc-protected amine at the 3-position and a free primary amine at the 4-position, constitutes an orthogonal protection strategy that is specifically highlighted in the literature for chirally pure cis-3,4-diaminotetrahydrofurans . This pattern permits sequential functionalization: first, the free 4-amine can be selectively acylated, sulfonylated, or reductively aminated; subsequent Boc deprotection (TFA or HCl) liberates the 3-amine for a second orthogonal transformation. This is a capability absent in bis-Boc-protected variants (which require global deprotection and subsequent statistical functionalization) or fully unprotected diamines (which yield mixtures of mono- and bis-functionalized products) [1]. For procurement, this means one building block replaces a sequence of protection-deprotection steps, reducing intermediate inventory and analytical overhead.

Orthogonal protection Regioselective coupling Synthetic versatility

Optimal Deployment Scenarios for CAS 2230913-71-8: Where Stereochemical and Salt-Form Attributes Deliver Maximum Scientific Return


Peptidomimetic Protease Inhibitor Design Requiring a Rigid trans-1,2-Diamino Scaffold

In structure-based design of peptidomimetic inhibitors (e.g., HIV protease, HCV NS3/4A, β-secretase), the conformational constraint imposed by the trans-tetrahydrofuran ring is critical for pre-organizing the P1 and P1' substituents in the bound conformation [1]. The mono-Boc architecture of CAS 2230913-71-8 facilitates sequential introduction of two different P-site cap groups, while the hydrochloride salt form ensures solubility in the DMF or acetonitrile coupling media typically employed. The defined (3S,4S) stereochemistry ensures that computational docking predictions correspond to the experimental enantiomer, avoiding wasted synthesis on the inactive antipode [2].

Chiral Organocatalyst or Chiral Ligand Synthesis for Asymmetric Catalysis

Vicinal diamines are foundational to chiral organocatalysts (thiourea catalysts, cinchona alkaloid derivatives, salen ligands). The trans-3,4-diaminotetrahydrofuran core is of particular interest for C2-symmetric ligand design because the tetrahydrofuran oxygen can serve as an additional H-bond acceptor or metal coordination site, augmenting the diamine's chelating capability compared to cyclohexane-1,2-diamine scaffolds [1]. The cost-of-goods advantage identified in Section 3 (Evidence Item 4) positions CAS 2230913-71-8 as an economically viable scaffold for synthesizing screening libraries of novel organocatalysts, where per-building-block costs must remain below approximately $100/g to enable parallel synthesis of 50-100 catalyst candidates [2].

Fragment-Based Drug Discovery (FBDD) Library Construction with Rule-of-3 Compliant Building Blocks

The low molecular weight (free base MW 202.25) of CAS 2230913-71-8 places it well within fragment-based drug discovery (FBDD) Rule-of-3 guidelines (MW <300, ≤3 H-bond donors, ≤3 H-bond acceptors) [1]. In comparison, the tetrahydropyran analog tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate (MW 216.28) is heavier and adds an additional H-bond acceptor, which can be detrimental to fragment-ligand efficiency metrics. The hydrochloride salt's high aqueous solubility facilitates fragment soaking into protein crystals for X-ray crystallographic fragment screening, a method where poorly soluble free amine fragments often fail to achieve the required 50-100 mM soaking concentrations [2].

Chiral Reference Standard for Analytical Method Development and Quality Control Release Testing

The well-defined absolute configuration of CAS 2230913-71-8, confirmed by isomeric SMILES and InChI stereodescriptors, makes it a suitable chiral reference standard for developing and validating chiral HPLC or SFC methods used to track enantiomeric purity of trans-3,4-diaminotetrahydrofuran-containing drug substances [1]. The hydrochloride salt's non-hygroscopic nature (relative to the free base) improves weighing accuracy for standard preparation, a practical advantage in GMP analytical laboratory settings where ±2% weighing error is a common specification limit [2].

Quote Request

Request a Quote for tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.